tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is a complex organic compound with a molecular weight of 378.43 g/mol . It is characterized by the presence of a tert-butyl group, an azetidine ring, and a benzyloxycarbonylamino moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the azetidine ring. The tert-butyl ester is then introduced to complete the synthesis . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound shares the azetidine ring and tert-butyl ester but lacks the benzyloxycarbonylamino group.
tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate: This compound has a similar structure but contains a methylsulfonyl group instead of the benzyloxycarbonylamino group. The unique combination of functional groups in tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate makes it distinct and valuable for specific applications.
Properties
Molecular Formula |
C19H26N2O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
tert-butyl 3-[(1S)-2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-14(11-21)15(16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t15-/m0/s1 |
InChI Key |
DWXGNGBRRBUXET-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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